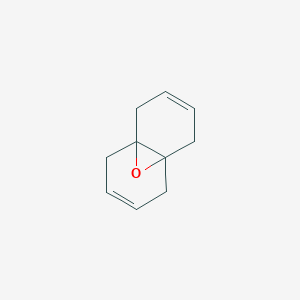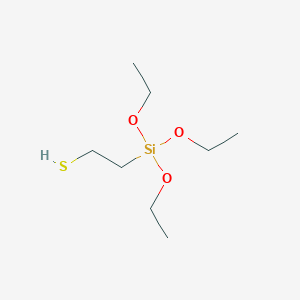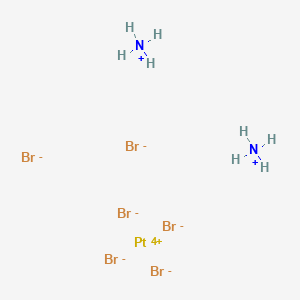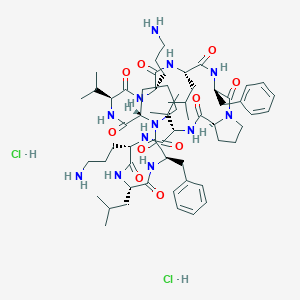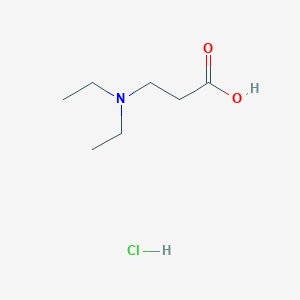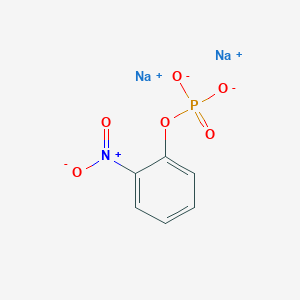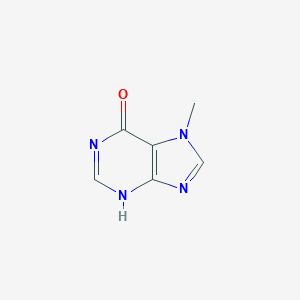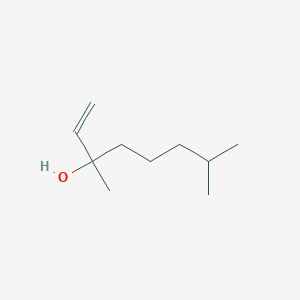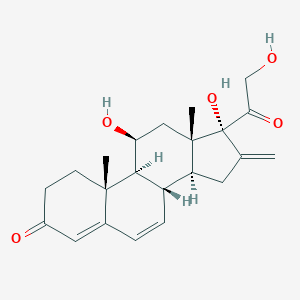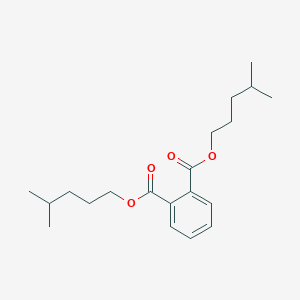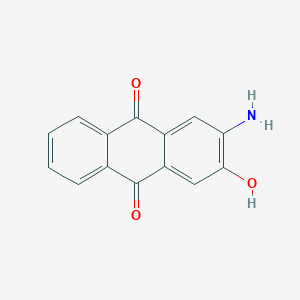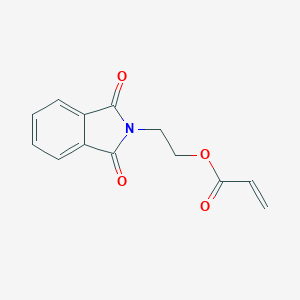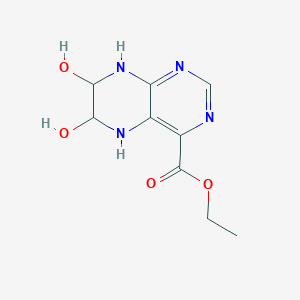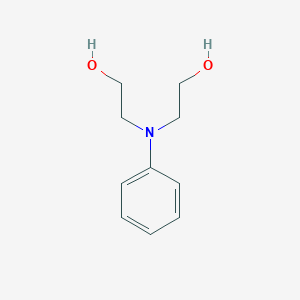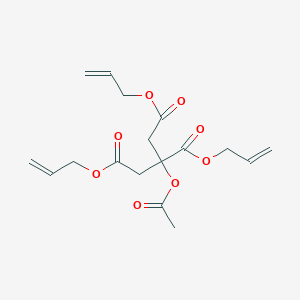
Triallyl acetylcitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triallyl acetylcitrate (TAC) is a chemical compound used in various industrial applications, including plasticizers, coatings, and adhesives. TAC is synthesized through the esterification of citric acid and allyl alcohol. In recent years, TAC has gained attention in scientific research due to its potential applications in biomedical and environmental fields.
科学的研究の応用
Triallyl acetylcitrate has been studied for its potential applications in biomedical and environmental fields. In biomedical research, Triallyl acetylcitrate has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In environmental research, Triallyl acetylcitrate has been used as a plasticizer in biodegradable polymers, reducing the environmental impact of plastic waste.
作用機序
Triallyl acetylcitrate's mechanism of action is not well understood, but it is believed to act as a free radical scavenger, preventing oxidative damage to cells. Triallyl acetylcitrate has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
生化学的および生理学的効果
Triallyl acetylcitrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Triallyl acetylcitrate can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that Triallyl acetylcitrate can reduce the severity of inflammatory diseases, such as arthritis and colitis. Triallyl acetylcitrate has also been shown to have a protective effect on the liver, reducing liver damage caused by alcohol consumption.
実験室実験の利点と制限
Triallyl acetylcitrate's cost-effectiveness and ease of synthesis make it a popular choice for lab experiments. However, Triallyl acetylcitrate's low solubility in water can make it difficult to work with in aqueous solutions. Additionally, Triallyl acetylcitrate's mechanism of action is not well understood, making it challenging to determine optimal dosages and treatment protocols.
将来の方向性
For Triallyl acetylcitrate research include exploring its potential as a treatment for various diseases and reducing the environmental impact of plastic waste.
合成法
Triallyl acetylcitrate is synthesized through the esterification of citric acid and allyl alcohol. The reaction is catalyzed by sulfuric acid, and the resulting Triallyl acetylcitrate is purified through distillation and recrystallization. The synthesis process is relatively straightforward and can be performed on a large scale, making Triallyl acetylcitrate a cost-effective option for industrial applications.
特性
CAS番号 |
115-72-0 |
|---|---|
製品名 |
Triallyl acetylcitrate |
分子式 |
C17H22O8 |
分子量 |
354.4 g/mol |
IUPAC名 |
tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
InChIキー |
CHNHTNNNKPKJOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
正規SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



